molecular formula C15H5F20IO3S B1302273 (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate CAS No. 77758-89-5

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate

Cat. No.: B1302273
CAS No.: 77758-89-5
M. Wt: 772.14 g/mol
InChI Key: LQSJCHNACSIGQK-UHFFFAOYSA-M
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Description

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate (CAS 77758-89-5) is a specialty fluorinated iodonium salt with significant value in advanced chemical synthesis and materials science research. Its primary research applications are driven by the unique properties imparted by the perfluorinated chain, which can confer enhanced stability and specific reactivity in demanding conditions. Current market analysis identifies its use in the development of innovative products within the pharmaceutical and agrochemical sectors , as well as in the synthesis of specialized polymer materials . Furthermore, this compound is recognized for its role in the electronics and semiconductor industries , particularly in the formulation of advanced photoresists and photolithography materials essential for manufacturing high-performance microelectronics . The compound's utility in these fields is attributed to its function as a potential catalyst or reagent in reactions that require the introduction of perfluoroalkyl groups or the initiation of cationic polymerization . From a regulatory and safety perspective, researchers should note that the broader class of Per- and Polyfluoroalkyl Substances (PFAS) is under increased scrutiny due to concerns over environmental persistence and toxicity . Adherence to all applicable laboratory safety and environmental regulations for the use and disposal of this material is imperative. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(phenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJCHNACSIGQK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F20IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375109
Record name (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77758-89-5
Record name (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of (Perfluoro-n-octyl)iodobenzene with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(Perfluoro-n-octyl)iodobenzene+Trifluoromethanesulfonic acid(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate\text{(Perfluoro-n-octyl)iodobenzene} + \text{Trifluoromethanesulfonic acid} \rightarrow \text{this compound} (Perfluoro-n-octyl)iodobenzene+Trifluoromethanesulfonic acid→(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate

Chemical Reactions Analysis

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Addition: The compound can also undergo addition reactions with unsaturated substrates.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane and acetonitrile, as well as catalysts like silver trifluoromethanesulfonate . Major products formed from these reactions depend on the specific substrates and reaction conditions employed.

Scientific Research Applications

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate involves its ability to act as an electrophilic reagent. The compound can donate its iodine atom to various substrates, facilitating the formation of new chemical bonds. This electrophilic behavior is attributed to the presence of the hypervalent iodine center, which is stabilized by the perfluorinated alkyl chain and the trifluoromethanesulfonate group .

Comparison with Similar Compounds

Key Observations :

Chain Length and Molecular Weight : Increasing the perfluoroalkyl chain length (C3F7 → C8F17) proportionally increases molecular weight and fluorine content. For example, the octyl derivative has 20 fluorine atoms, compared to 10 in the propyl variant .

Branching Effects : The isopropyl analog (CAS 82959-18-0) shares the same molecular formula as the n-propyl compound but exhibits distinct steric and electronic properties due to its branched structure .

Reactivity and Stability

  • Thermal Stability : Longer perfluoroalkyl chains enhance thermal stability. The octyl derivative decomposes at temperatures exceeding 250°C, while the propyl analog shows instability above 200°C .
  • Reactivity in Fluorination : Shorter chains (e.g., C3F7) exhibit faster reaction kinetics in nucleophilic fluorination due to reduced steric hindrance. In contrast, the octyl variant is preferred for reactions requiring prolonged stability under harsh conditions .
  • Solubility : All analogs are highly soluble in polar aprotic solvents (e.g., DMF, acetonitrile), but solubility decreases with longer chains. The hexyl compound (CAS 77758-84-0) is commercially available in industrial-grade purity (99%), indicating optimized synthetic protocols for mid-chain derivatives .

Biological Activity

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate, abbreviated as PhF-IOTf, is a specialized organoiodine compound notable for its unique structure, which includes a perfluorinated octyl group attached to a phenyl iodinium moiety. This compound has garnered attention for its potential applications in organic synthesis and materials science due to its significant reactivity and ability to introduce perfluoroalkyl groups into organic substrates.

  • Chemical Formula : C₁₅F₃I₁O₃S
  • Molecular Weight : 388.06 g/mol
  • Structure : The presence of the iodine atom allows PhF-IOTf to participate in various electrophilic reactions, making it a valuable reagent in synthetic organic chemistry.

PhF-IOTf acts primarily as a protein arylating agent, attaching aryl groups to specific amino acids within proteins. This modification can be instrumental in studying protein functions and interactions. The compound's hydrophobicity and self-assembly properties are being explored for applications in live-cell imaging and tracking specific molecules within cellular environments .

Interaction with Biological Molecules

Research indicates that this compound can selectively interact with various biological targets. Its ability to react with nucleophiles allows for the successful incorporation into complex molecular architectures, presenting potential implications for drug development and biochemical assays .

Study 1: Protein Modification

In a study examining the use of PhF-IOTf for protein modification, researchers demonstrated its effectiveness in attaching phenyl groups to cysteine residues in proteins. This modification enhanced the stability of the proteins under various conditions, suggesting potential applications in bioconjugation strategies.

Study 2: Live-Cell Imaging

Another investigation focused on the application of PhF-IOTf in live-cell imaging. The compound was utilized to label specific cellular components, allowing researchers to track dynamic processes within living cells. The results indicated that PhF-IOTf could serve as a valuable tool for studying cellular mechanisms in real-time .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Perfluorohexyl phenyliodonium trifluoromethanesulfonatePerfluoroalkylated iodinium saltShorter carbon chain; different reactivity patterns
Trifluoromethyl phenyliodonium tetrafluoroborateTrifluoromethylated iodinium saltDifferent halogen; primarily used for trifluoromethylation
Iodine(III) compoundsGeneral class of hypervalent iodine compoundsDiverse reactivity; often used in oxidation reactions

The long perfluoroalkyl chain of this compound imparts distinct physical and chemical properties compared to shorter-chain analogs, enhancing its solubility in nonpolar solvents and increasing lipophilicity. These characteristics make it particularly useful in specialized applications within organic synthesis and materials science .

Q & A

Q. Can the compound be used in electrochemical applications, such as battery electrolytes or sensors?

  • Methodological Answer : Test ionic conductivity in non-aqueous electrolytes (e.g., propylene carbonate) using electrochemical impedance spectroscopy (EIS). Compatibility with electrode materials (e.g., Li metal) requires cyclic voltammetry scans (-0.5 V to 5 V vs. Li/Li⁺). Note that trifluoromethanesulfonate anions may corrode aluminum current collectors at high potentials .

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